3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol
Overview
Description
3-Methyl-3-azabicyclo[331]nonan-9-ol is a bicyclic compound that features a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. This reduction can be achieved using sodium borohydride in a methanol solvent . Another method involves the use of a ruthenium complex as a catalyst for the hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of catalytic hydrogenation and reduction reactions in the presence of suitable catalysts and solvents is a plausible approach for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:
Oxidation: Catalyzed by nitroxyl radicals such as 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) to form carbonyl compounds.
Reduction: Reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives to form the corresponding alcohols.
Substitution: Reactions with reagents like sodium azide and potassium iodide to form azido and iodo derivatives.
Common Reagents and Conditions
Oxidation: ABNO and (MeO bpy)Cu I (OTf) as a catalytic system.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide, potassium iodide, and triphenylphosphine.
Major Products Formed
Oxidation: Corresponding carbonyl compounds.
Reduction: This compound.
Substitution: Azido and iodo derivatives.
Scientific Research Applications
3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol involves its interaction with various molecular targets. For example, it can act as a catalyst in oxidation reactions, where it facilitates the transfer of oxygen atoms to substrates, leading to the formation of carbonyl compounds . The nitrogen atom in its structure plays a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
- 3-Substituted 3-azabicyclo[3.3.1]nonan-9-ols
Uniqueness
3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 9-position. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-methyl-3-azabicyclo[3.3.1]nonan-9-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10-5-7-3-2-4-8(6-10)9(7)11/h7-9,11H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSORJFWHKEXQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCC(C1)C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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